molecular formula C13H14O2 B2970882 6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid CAS No. 1782330-20-4

6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid

Cat. No.: B2970882
CAS No.: 1782330-20-4
M. Wt: 202.253
InChI Key: LVPJIAQIZIDBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro compounds are a class of organic compounds that have two or more rings that share one atom . The term “spiro” is derived from the Latin word “spira”, meaning a coil or spiral. The shared atom is called the spiroatom, usually a quaternary carbon. In the case of “6-Methylspiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxylic acid”, it is a complex spiro compound with a cyclopropane ring and a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. In the case of “6-Methylspiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxylic acid”, it contains a carboxylic acid group, which is known to undergo various reactions such as decarboxylation, reduction, and reactions with bases .

Scientific Research Applications

Organic Synthesis and Functionalization

Research on cyclopropane derivatives, like those related to 6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid, highlights the importance of these structures in organic synthesis. Cyclopropane-containing compounds are pivotal in drug development due to their unique reactivity and presence in various biologically active molecules. The oxidation of methylene groups adjacent to cyclopropane rings is a direct method for synthesizing carbonylcyclopropanes, simplifying synthetic routes and adhering to principles of atom economy (Sedenkova et al., 2018). This reactivity is fundamental for constructing complex molecules for pharmaceutical applications.

Pharmacological Potential

The structural motif of cyclopropane is integral to the development of new therapeutic agents. Cyclopropane derivatives are explored for their potential in creating compounds with significant biological activity. For instance, the study of 1-Methylcyclopropene highlights its role as an ethylene action inhibitor, with implications for extending the shelf life of fruits and potentially in other areas related to plant growth and metabolism regulation (Blankenship & Dole, 2003). Such insights could guide research into cyclopropane derivatives for developing novel bioactive compounds.

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. Without specific information on “6-Methylspiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxylic acid”, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions in the study of spiro compounds could involve exploring their potential applications in various fields such as medicine and materials science. Additionally, developing more efficient and sustainable methods for their synthesis could also be a focus of future research .

Properties

IUPAC Name

6-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-8-2-3-10-9(6-8)4-5-13(10)7-11(13)12(14)15/h2-3,6,11H,4-5,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPJIAQIZIDBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3(CC2)CC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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